N-[(oxolan-2-yl)methyl]aniline
Description
N-[(Oxolan-2-yl)methyl]aniline (CAS: Not explicitly provided; IUPAC name: N-(tetrahydrofuran-2-ylmethyl)aniline) is a secondary amine derivative of aniline. Its structure consists of an aniline moiety (benzene ring with an -NH2 group) where the hydrogen on the nitrogen is replaced by a (tetrahydrofuran-2-yl)methyl group. This compound is of interest in organic synthesis due to its balanced lipophilic-hydrophilic character, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
MWKUECPGLXXAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituent Variations on the Nitrogen Atom
N,N-Diethyl-4-{[(Oxolan-2-ylmethyl)amino]methyl}aniline (): Structure: The nitrogen is substituted with two ethyl groups (tertiary amine) and a para-[(tetrahydrofuran-2-ylmethyl)amino]methyl group. Properties:
- Increased lipophilicity due to diethyl groups, enhancing membrane permeability but reducing water solubility.
- Para-substitution on the aromatic ring may alter electronic distribution, affecting reactivity in electrophilic substitution reactions. Applications: Potential use in drug design for improved pharmacokinetics .
2-Iodo-N-(oxolan-2-ylmethyl)aniline ():
- Structure : Ortho-iodo substitution on the aniline ring.
- Properties :
- Iodine’s inductive effect reduces electron density on the aromatic ring, decreasing nucleophilicity.
- Halogen bonding capability (C-I⋯O/N interactions) may influence crystal packing or target binding.
Modifications to the THF Substituent
N,N-Diethyl-4-({[1-(Oxolan-2-yl)ethyl]amino}methyl)aniline (): Structure: Ethyl spacer between the THF ring and amino group. Properties:
- Increased steric bulk and flexibility compared to the methyl linker in the target compound.
- Applications: Explored in CNS-targeted drug candidates .
4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline ():
- Structure : Epoxide (oxirane) groups replace THF.
- Properties :
- Epoxides are highly reactive, enabling crosslinking in polymer chemistry.
- Reduced stability under acidic/basic conditions compared to THF derivatives.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Features | LogP (Predicted) | Solubility Profile |
|---|---|---|---|---|---|
| N-[(Oxolan-2-yl)methyl]aniline | C₁₁H₁₅NO | 177.24 g/mol | Polar oxygen atom in THF, moderate lipophilicity | ~1.8 | Soluble in THF, DMSO, EtOH |
| 2-Iodo-N-(oxolan-2-ylmethyl)aniline | C₁₁H₁₄INO | 303.14 g/mol | Heavy iodine atom, halogen bonding | ~2.5 | Low aqueous solubility |
| N,N-Diethyl-4-{[(oxolan-2-ylmethyl)amino]methyl}aniline | C₁₇H₂₆N₂O | 274.41 g/mol | Tertiary amine, high lipophilicity | ~3.2 | Soluble in chloroform, EtOAc |
| 4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | C₁₅H₁₉NO₃ | 261.32 g/mol | Reactive epoxide groups | ~1.5 | Reacts with polar protic solvents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
